trans Resveratrol 3-Sulfate Sodium Salt
trans Resveratrol 3-Sulfate Sodium Salt
Resveratrol-3-O-sulfate is a metabolite of resveratrol. In U-937 cells stimulated with LPS, resveratrol-3-O-sulfate (1 µM) decreases the expression of IL-1α, IL-1β, and IL-6 by 61.2, 76.6, and 42.2%, respectively, and decreases the release of TNF-α and IL-6 to similar levels as resveratrol. It has antioxidant activity in a Trolox assay, dose-dependently decreases growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM, and induces apoptosis at concentrations of 25 and 50 µM. Resveratrol-3-O-sulfate also displaces rosiglitazone from the outer mitochondrial protein mitoNEET (IC50 = 3.36 µM for the human protein), indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket.
Brand Name:
Vulcanchem
CAS No.:
858127-11-4
VCID:
VC0007617
InChI:
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+;
SMILES:
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+]
Molecular Formula:
C14H12NaO6S
Molecular Weight:
331.30 g/mol
trans Resveratrol 3-Sulfate Sodium Salt
CAS No.: 858127-11-4
Cat. No.: VC0007617
Molecular Formula: C14H12NaO6S
Molecular Weight: 331.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Resveratrol-3-O-sulfate is a metabolite of resveratrol. In U-937 cells stimulated with LPS, resveratrol-3-O-sulfate (1 µM) decreases the expression of IL-1α, IL-1β, and IL-6 by 61.2, 76.6, and 42.2%, respectively, and decreases the release of TNF-α and IL-6 to similar levels as resveratrol. It has antioxidant activity in a Trolox assay, dose-dependently decreases growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM, and induces apoptosis at concentrations of 25 and 50 µM. Resveratrol-3-O-sulfate also displaces rosiglitazone from the outer mitochondrial protein mitoNEET (IC50 = 3.36 µM for the human protein), indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket. |
|---|---|
| CAS No. | 858127-11-4 |
| Molecular Formula | C14H12NaO6S |
| Molecular Weight | 331.30 g/mol |
| IUPAC Name | sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |
| Standard InChI | InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+; |
| Standard InChI Key | KXNGTEOOWGJPRO-TYYBGVCCSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
| SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator